1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine
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Overview
Description
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine is a complex organic compound that features a benzodioxole ring fused to an imidazole ring
Preparation Methods
The synthesis of 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further reacted with various reagents to form the final compound.
Chemical Reactions Analysis
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the imidazole ring, using reagents like sodium hydride and alkyl halides.
Coupling Reactions:
Scientific Research Applications
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is being explored for its potential anticancer properties, particularly in targeting glucose-starved tumor cells by inhibiting mitochondrial membrane potential.
Industry: Its unique structural properties make it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine involves the inhibition of mitochondrial membrane potential, particularly under glucose-starved conditions. This inhibition leads to the induction of apoptosis in tumor cells, making it a promising compound for cancer therapy . The compound targets pathways involved in cell metabolism and survival, particularly those related to the mitochondria.
Comparison with Similar Compounds
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine can be compared with other benzodioxole and imidazole derivatives:
Amuvatinib Derivatives: These compounds also exhibit anticancer properties by targeting mitochondrial functions under glucose starvation.
Indole-Based Compounds: Similar to indole derivatives, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Benzodioxole Derivatives: Compounds like 2-(1,3-benzodioxol-5-yl)ethanamine share structural similarities and are used in various chemical and biological applications.
This compound’s unique combination of a benzodioxole ring and an imidazole ring, along with its specific mechanism of action, sets it apart from other similar compounds.
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C14H17N3O2/c1-8(2)13(15)14-16-6-10(17-14)9-3-4-11-12(5-9)19-7-18-11/h3-6,8,13H,7,15H2,1-2H3,(H,16,17) |
InChI Key |
PLVUAHJRMSUJEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC=C(N1)C2=CC3=C(C=C2)OCO3)N |
Origin of Product |
United States |
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